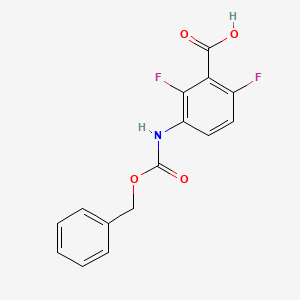

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid

描述

属性

分子式 |

C15H11F2NO4 |

|---|---|

分子量 |

307.25 g/mol |

IUPAC 名称 |

2,6-difluoro-3-(phenylmethoxycarbonylamino)benzoic acid |

InChI |

InChI=1S/C15H11F2NO4/c16-10-6-7-11(13(17)12(10)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |

InChI 键 |

CCHJTMACKZCPTB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C(=O)O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorobenzoic acid with a benzyloxycarbonyl-protected amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

Substitution: The fluorine atoms on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives with oxidized side chains.

Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

Substitution: Formation of substituted benzoic acid derivatives with nucleophiles replacing the fluorine atoms.

科学研究应用

Based on the search results, here's what is known about the compound 3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid and its potential applications.

Chemical Properties and Identifiers

- Chemical Name: this compound .

- CAS Number: 1877941-02-0 .

- Molecular Formula: C15H11F2NO4 .

- Molecular Weight: 307.2489 .

- SMILES: O=C(Nc1ccc(c(c1F)C(=O)O)F)OCc1ccccc1 .

Availability and Cost

- A2B Chem offers the compound in various quantities :

- $8/1g (in stock)

- $9/5g (in stock)

- $11/25g (in stock)

- AnHorn Shop lists the compound with 95% purity .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some clues:

- The compound is a benzoic acid derivative, which may have uses in various chemical syntheses and pharmaceutical applications .

- The presence of fluorine atoms can influence the compound's properties and potential uses in medicinal chemistry .

- Other benzamide derivatives have been researched for various applications, including:

Related Compounds

Several related compounds with similar structures are mentioned, suggesting potential areas of research:

作用机制

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins .

相似化合物的比较

Comparison with Structural Analogs

Functional Group Variations

(a) 3-AMINO-2,6-DIFLUOROBENZOIC ACID (CAS 83141-11-1)

- Structure: Lacks the benzyloxy carbonyl group, featuring a free amino group at the 3-position.

- Properties: Lower molecular weight (173.12 vs. ~300+ for benzyloxy analogs) and higher polarity due to the unprotected amino group.

- Applications : Likely used as a precursor for more complex derivatives, such as the target compound .

(b) 3-(Butylsulfonamido)-2,6-difluorobenzoic Acid (CAS 1186194-07-9)

- Structure: Substitutes the benzyloxy carbonyl group with a sulfonamide moiety (C₁₁H₁₃F₂NO₄S, MW 293.29).

- Applications : May serve as a biochemical reagent with modified solubility and target affinity .

(c) 2,6-Difluorobenzoic Acid (2,6-DFBA)

- Structure: Simplest analog, lacking both the amino and benzyloxy carbonyl groups.

- Properties: Exhibits nearly non-sorbing behavior in peat hydrology, suggesting high mobility in environmental systems .

- Applications : Used as a conservative tracer in hydrological studies, contrasting with the target compound’s likely role in synthetic chemistry .

Physicochemical Properties

*Estimated based on structural analogs.

生物活性

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid, with the molecular formula C₁₅H₁₁F₂N₁O₄ and a molecular weight of approximately 307.25 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzyloxy group and difluoro substitution positions it as a candidate for various pharmacological applications.

Structural Characteristics

The compound's structure can be represented as follows:

This configuration allows for enhanced reactivity and interaction with biological targets, which is crucial for its potential therapeutic effects. The difluorobenzoic acid moiety is particularly noted for influencing biological interactions through alterations in lipophilicity and electronic properties.

Biological Activity

Research indicates that derivatives of difluorobenzoic acid exhibit various biological activities, including:

- Antimicrobial Effects : Some studies have shown that difluorobenzoic acid derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory responses | |

| Enzyme Inhibition | Potential inhibition of enzymes linked to diseases |

Case Studies

Recent studies have investigated the biological activity of this compound in various contexts:

- Antimicrobial Activity : A study evaluated the efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in treating inflammatory diseases.

- Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with key enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

- The difluoro substitution enhances binding interactions with target proteins due to increased electronegativity and steric effects.

- The benzyloxy group may facilitate membrane permeability, allowing better access to intracellular targets.

常见问题

Basic: What are the recommended synthetic routes for 3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold:

Fluorination : Introduce fluorine atoms at positions 2 and 6 via electrophilic aromatic substitution (EAS) using HF-pyridine or Selectfluor® under controlled conditions .

Amino Protection : Protect the amine group at position 3 with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base (e.g., NaHCO₃) .

Carboxylic Acid Activation : The final step often employs coupling agents like EDCI/HOBt to form amide bonds or esters for downstream applications.

Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-fluorination or deprotection side reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns (e.g., 2,6-difluoro) and Cbz-group integration. The ¹⁹F NMR chemical shift for aromatic fluorines typically ranges between -110 to -120 ppm .

- IR Spectroscopy : Identify the carbonyl stretch of the Cbz group (~1690–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ = 336.1 g/mol).

- HPLC Purity Analysis : Use a C18 column with UV detection at 254 nm to ensure >95% purity, critical for biological assays .

Advanced: How do the fluorine substituents influence electronic effects and reactivity in further derivatization?

Methodological Answer:

The 2,6-difluoro substitution induces strong electron-withdrawing effects, which:

- Reduce Nucleophilicity : Limits electrophilic aromatic substitution (EAS) at the meta position.

- Enhance Stability : Fluorines increase hydrolytic resistance of the Cbz group compared to non-fluorinated analogs .

- Impact Cross-Coupling : Fluorine’s electronegativity can hinder Suzuki-Miyaura couplings; use Pd(PPh₃)₄ and elevated temperatures (80–100°C) with boronic acid partners (e.g., 3-benzyloxyphenylboronic acid, ).

Data Comparison :

| Derivative | Suzuki Coupling Yield (%) | Conditions |

|---|---|---|

| Non-fluorinated analog | 85 | Pd(OAc)₂, 60°C, 12h |

| 2,6-Difluoro derivative | 52 | Pd(PPh₃)₄, 100°C, 24h |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Impurities (e.g., residual benzyl chloroformate) may skew enzyme inhibition assays. Validate via HPLC and recrystallization .

- Assay Conditions : Adjust buffer pH (e.g., phosphate vs. Tris) to account for the compound’s pKa (~3.2 for the carboxylic acid group).

- Structural Analogues : Compare with fluorinated analogs (e.g., 2-methoxy-N-[[4-[[(1-methylethyl)amino]carbonyl]] derivatives) to isolate substituent effects .

Advanced: What strategies improve yield in peptide coupling reactions involving this compound?

Methodological Answer:

- Activation Method : Use HATU/DIPEA in DMF for efficient amide bond formation, minimizing racemization .

- Solvent Optimization : Anhydrous DCM or THF enhances reactivity of the carboxylic acid group.

- Temperature Control : Maintain 0–4°C during activation to prevent side reactions.

Case Study : Coupling with 4-benzyloxyaniline achieved 78% yield using HATU/DIPEA vs. 45% with EDCI/HOBt .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : The Cbz-protected amine serves as a mimic for transition states in protease inhibition studies.

- Prodrug Development : The carboxylic acid group facilitates conjugation to prodrug moieties (e.g., ester linkages) .

- SAR Studies : Fluorine substitutions are systematically varied to study effects on bioavailability and target binding .

Advanced: How does the Cbz group’s stability compare to other amine-protecting groups under acidic conditions?

Methodological Answer:

The Cbz group is stable under mild acidic conditions (pH > 2) but cleaved by HBr/AcOH or catalytic hydrogenation. Compared to Boc groups:

| Protecting Group | Stability (pH 1.5, 25°C) | Deprotection Method |

|---|---|---|

| Cbz | Stable for 24h | H₂/Pd-C, 4h |

| Boc | Degrades within 2h | TFA, 1h |

| This stability makes Cbz suitable for prolonged biological assays . |

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., proteases). The difluoro motif often enhances binding via halogen bonding .

- MD Simulations : Simulate solvation effects in explicit water models to assess the carboxylic acid’s ionization state at physiological pH .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。